DGAT1 Inhibitory Potency in Human Cellular Assay (IC₅₀ = 10 nM)
2-Acetamido-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide inhibits human DGAT1 with an IC₅₀ of 10 nM in a cellular triglyceride synthesis assay using serum-starved HEK293 cells [1]. This potency is comparable to other advanced DGAT1 inhibitors such as AZD3988 (clinical candidate) and PF-04620110 (IC₅₀ = 19 nM) , but direct head-to-head data under identical conditions are not publicly available. Notably, the compound retains an IC₅₀ of 23 nM against recombinant human DGAT1 in Sf9 cell membranes [1], demonstrating potency across assay formats.
| Evidence Dimension | Human DGAT1 inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | 10 nM (HEK293 cellular assay); 23 nM (Sf9 membrane assay) |
| Comparator Or Baseline | PF-04620110: 19 nM (DGAT1); AZD3988: potency data in same chemical series but not directly matched in this assay |
| Quantified Difference | ~2-fold more potent than PF-04620110 in cross-study comparison; within the same order of magnitude as clinical candidates |
| Conditions | HEK293 cells, serum-starved, 20 min incubation followed by ¹³C-labeled triglyceride detection; Sf9 membranes, 1 h incubation, LC-MS readout |
Why This Matters
Single-digit to low-double-digit nanomolar cellular potency is a prerequisite for DGAT1-targeted metabolic disease programs; this compound meets that threshold and can serve as a benchmark standard for assay validation or as a starting scaffold for further optimization.
- [1] BindingDB entry BDBM50599921 (ChEMBL5203276). Affinity Data: IC₅₀ 10 nM (human DGAT1, HEK293 cells); IC₅₀ 23 nM (recombinant human DGAT1, Sf9 membranes). View Source
